

Application Notes and Protocols for Flow Chemistry Transformations of Cyclobutanone Oxime

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Compound of Interest

Compound Name: Cyclobutanone oxime

Cat. No.: B1297607

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For researchers, scientists, and drug development professionals, the application of flow chemistry to the transformation of versatile building blocks like **cyclobutanone oxime** offers significant advantages in terms of safety, scalability, and process control. This document provides detailed application notes and protocols for two key transformations of **cyclobutanone oxime** in a continuous flow setup: the Beckmann rearrangement to synthesize γ -lactams (specifically, piperidin-2-one) and the ring-opening cross-coupling reaction to produce δ -olefinic nitriles.

Application Note 1: Continuous Flow Beckmann Rearrangement of Cyclobutanone Oxime for γ -Lactam Synthesis

The Beckmann rearrangement of **cyclobutanone oxime** to yield piperidin-2-one, a valuable γ -lactam, is a crucial transformation in the synthesis of various pharmaceutical intermediates.^[1]^[2] Traditional batch processing can be hazardous due to the use of strong acids and exothermic reactions. A continuous flow approach offers enhanced safety and precise control over reaction parameters, leading to improved yields and purity. This protocol is based on the established batch chemistry and adapts it to a flow process, drawing parallels from flow Beckmann rearrangements of other cyclic oximes.^[3]^[4]

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the expected results based on analogous flow chemistry processes. Researchers should use this as a template to record their experimental data.

Entry	Reagent Stream A (Cyclobutanone Oxime in Solvent)	Reagent Stream B (Acid Catalyst in Solvent)	Flow Rate (mL/min)	Residence Time (min)	Temperature (°C)	Yield (%)
1	0.5 M in Acetonitrile	1.0 M Trifluoroacetic Acid in Acetonitrile	0.5	10	60	Expected >85
2	0.5 M in Acetonitrile	1.0 M Trifluoroacetic Acid in Acetonitrile	1.0	5	60	Expected >80
3	0.5 M in Acetonitrile	1.0 M Trifluoroacetic Acid in Acetonitrile	0.5	10	80	Expected >90
4	0.5 M in Dioxane	1.0 M p-Toluenesulfonic Acid in Dioxane	0.5	15	70	Expected >80

Experimental Protocol

Materials:

- **Cyclobutanone oxime**
- Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (p-TsOH)

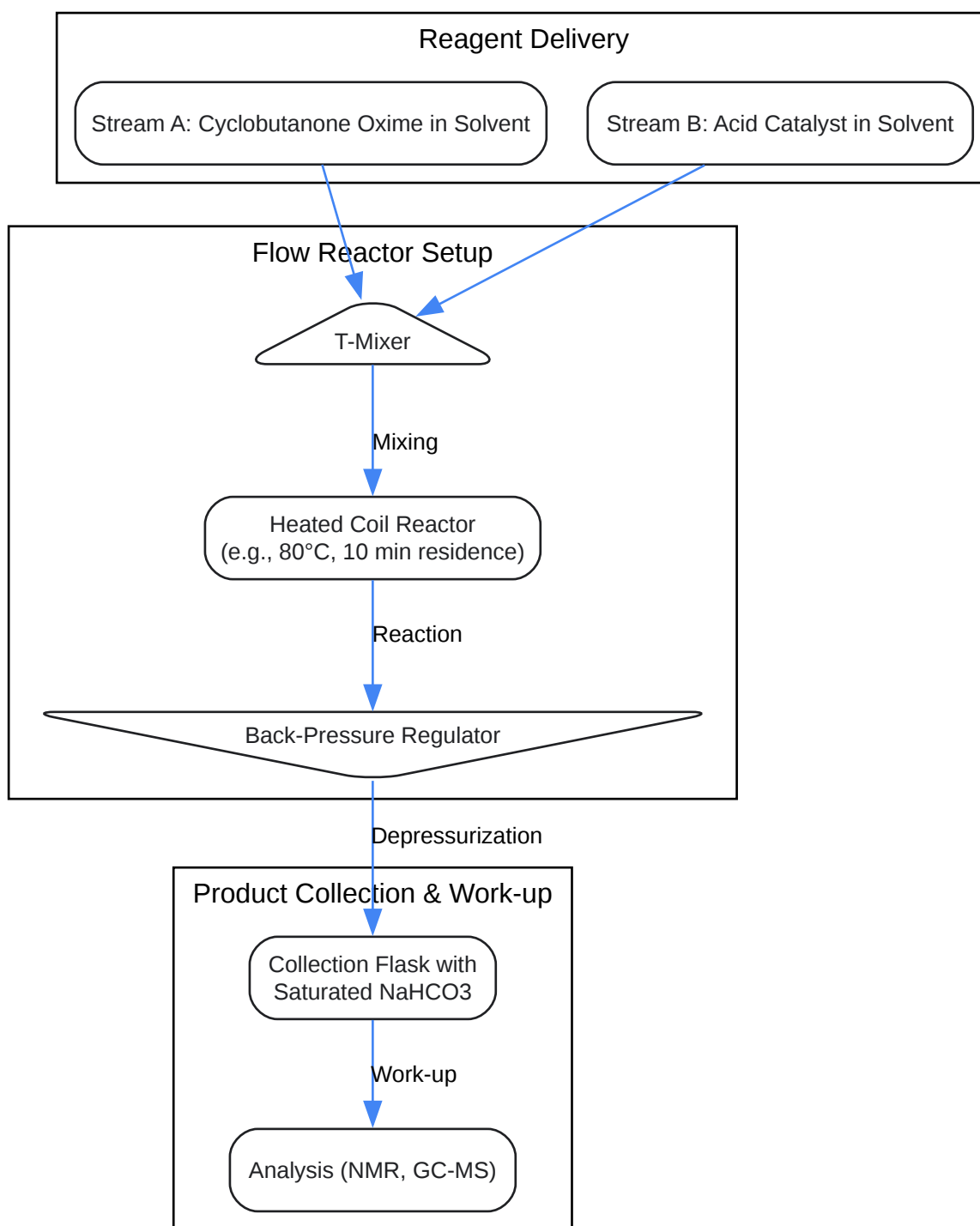
- Acetonitrile (anhydrous) or Dioxane (anhydrous)
- Sodium bicarbonate (saturated aqueous solution)
- Ethyl acetate
- Magnesium sulfate (anhydrous)
- Two high-pressure liquid chromatography (HPLC) pumps or syringe pumps
- T-mixer
- Heated coil reactor (e.g., PFA tubing in a heated bath or column heater)
- Back-pressure regulator (BPR)
- Collection flask

Procedure:

- Reagent Preparation:
 - Prepare a 0.5 M solution of **cyclobutanone oxime** in anhydrous acetonitrile (Reagent Stream A).
 - Prepare a 1.0 M solution of the acid catalyst (e.g., TFA) in anhydrous acetonitrile (Reagent Stream B).
 - Degas both solutions by sparging with nitrogen for 15 minutes.
- Flow Reactor Setup:
 - Assemble the flow reactor system as depicted in the workflow diagram below.
 - Set the temperature of the coil reactor to the desired value (e.g., 80 °C).
 - Set the back-pressure regulator to maintain a pressure of approximately 5 bar to prevent solvent boiling.

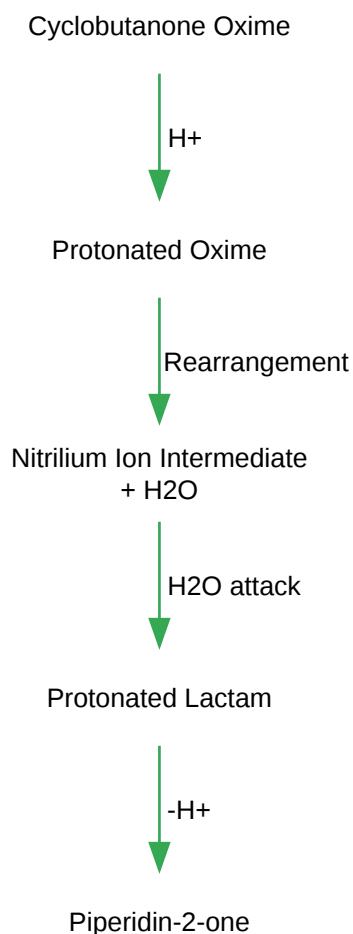
- Reaction Execution:
 - Pump Reagent Stream A and Reagent Stream B at equal flow rates (e.g., 0.25 mL/min each for a total flow rate of 0.5 mL/min) through the T-mixer and into the heated coil reactor.
 - Allow the system to stabilize for a period equivalent to three reactor volumes.
 - Collect the output from the reactor in a flask containing a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
- Work-up and Analysis:
 - Extract the aqueous collection mixture with ethyl acetate (3 x 20 mL).
 - Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - Analyze the crude product by ^1H NMR and GC-MS to determine the yield and purity.
 - Purify the product by column chromatography on silica gel if necessary.

Visualizations



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Caption: Experimental workflow for the continuous flow Beckmann rearrangement.



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Caption: Simplified mechanism of the Beckmann rearrangement.

Application Note 2: Continuous Flow Synthesis of δ -Olefinic Nitriles via Ring-Opening of Cyclobutanone Oxime

A novel transformation of **cyclobutanone oxime** involves a sulfonyl fluoride (SO_2F_2)-mediated ring-opening cross-coupling with alkenes to synthesize δ -olefinic nitriles.[5][6][7][8] This reaction is particularly valuable as it constructs a new C-C bond and introduces a nitrile functionality. Adapting this batch process to a continuous flow setup can improve safety by minimizing the headspace of gaseous SO_2F_2 and allowing for precise control of the reaction conditions.

Reaction Scheme:

Quantitative Data Summary

This table provides a template for recording experimental data for the flow synthesis of δ -olefinic nitriles. Expected yields are based on the published batch process.

Entry	Reagent Stream A (Cyclobut anone Oxime, Alkene, Base in Solvent)	Reagent Stream B (SO ₂ F ₂ in Solvent)	Flow Rate (mL/min)	Residence Time (min)	Temperature (°C)	Yield (%)
1	0.2 M Oxime, 0.4 M Styrene, 0.6 M DBU in Dioxane	Saturated SO ₂ F ₂ in Dioxane	0.2	20	100	Expected >70
2	0.2 M Oxime, 0.4 M Styrene, 0.6 M DBU in Dioxane	Saturated SO ₂ F ₂ in Dioxane	0.4	10	100	Expected >65
3	0.2 M Oxime, 0.4 M 4-Methylstyrene, 0.6 M DBU in Dioxane	Saturated SO ₂ F ₂ in Dioxane	0.2	20	100	Expected >75
4	0.2 M Oxime, 0.4 M Styrene, 0.6 M DBU in Dioxane	Saturated SO ₂ F ₂ in Dioxane	0.2	20	120	Expected >75

Experimental Protocol

Materials:

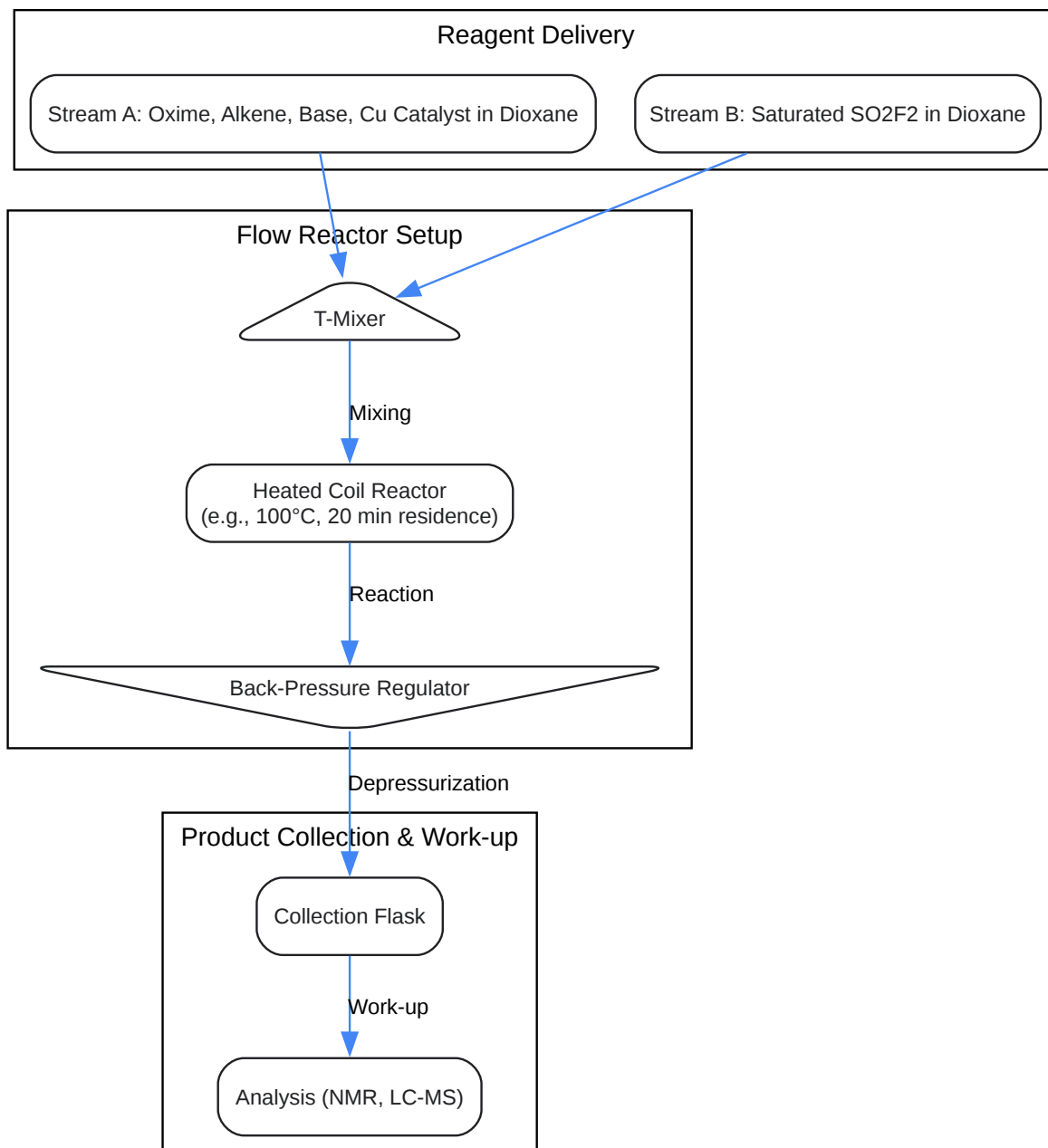
- **Cyclobutanone oxime**
- Alkene (e.g., styrene)
- Sulfuryl fluoride (SO_2F_2)
- Copper(I) iodide (CuI)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Dioxane (anhydrous)
- Two HPLC or syringe pumps
- Gas-tight syringe for SO_2F_2
- T-mixer
- Heated coil reactor
- Back-pressure regulator
- Collection flask

Procedure:

- Reagent Preparation:
 - In a glovebox, prepare a solution of **cyclobutanone oxime** (0.2 M), the alkene (0.4 M), CuI (10 mol%), and DBU (0.6 M) in anhydrous dioxane (Reagent Stream A).
 - Prepare a saturated solution of SO_2F_2 in anhydrous dioxane by carefully bubbling the gas through the solvent in a cooled, sealed vessel (Reagent Stream B). Caution: SO_2F_2 is a toxic gas. Handle only in a well-ventilated fume hood.
- Flow Reactor Setup:
 - Configure the flow reactor system as shown in the workflow diagram.

- Heat the coil reactor to the desired temperature (e.g., 100 °C).
- Set the back-pressure regulator to 10 bar to ensure SO₂F₂ remains in solution.
- Reaction Execution:
 - Pump Reagent Stream A and Reagent Stream B at a 1:1 flow rate ratio (e.g., 0.1 mL/min each) into the T-mixer and then into the heated coil reactor.
 - After allowing the system to stabilize, collect the reaction mixture from the outlet of the BPR.
- Work-up and Analysis:
 - Quench the reaction mixture with water and extract with diethyl ether.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
 - Analyze the crude product by ¹H NMR and LC-MS.
 - Purify the desired nitrile product by flash column chromatography.

Visualizations



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Caption: Experimental workflow for the continuous flow ring-opening reaction.



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Caption: Plausible radical mechanism for the ring-opening cross-coupling.[5]

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